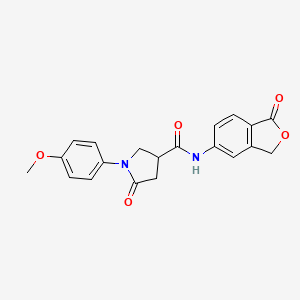

1-(4-methoxyphenyl)-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C20H18N2O5 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-5-oxo-N-(1-oxo-3H-2-benzofuran-5-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H18N2O5/c1-26-16-5-3-15(4-6-16)22-10-12(9-18(22)23)19(24)21-14-2-7-17-13(8-14)11-27-20(17)25/h2-8,12H,9-11H2,1H3,(H,21,24) |

InChI Key |

NNUARALGIYWMIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C(=O)OC4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Pyrrolidine-3-carboxamide Derivatives

a) 1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide ()

- Key Differences :

- Amide Substituent : Replaces benzofuran with a 4-methylpyridin-2-yl group.

- Pharmacological Implications :

- Pyridinyl groups enhance water solubility but reduce lipophilicity compared to benzofuran.

- Methyl substitution on pyridine may improve metabolic stability but reduce π-π interactions.

b) 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide ()

- Key Differences :

- Phenyl Substituent : Fluorine (electron-withdrawing) replaces methoxy (electron-donating).

- Pharmacological Implications :

- Reduced metabolic stability compared to methoxy due to decreased steric hindrance.

Comparison Table :

Functional Group Analog: Thiazolidinone Derivatives

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()

- Key Differences: Core Structure: Thiazolidinone (5-membered ring with S and N) vs. pyrrolidine. Pharmacological Implications:

- Thiazolidinones are associated with anti-inflammatory and antimicrobial activity.

- Chlorophenyl and pyridine groups may enhance binding to bacterial targets.

Research Findings and Implications

- Target Compound : The benzofuran moiety likely improves membrane permeability and target engagement in hydrophobic environments (e.g., kinase active sites) compared to pyridinyl analogs .

- Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) increases metabolic stability over fluorine () but may reduce solubility .

Preparation Methods

Synthesis of the Pyrrolidine-5-one Core

The pyrrolidine-5-one moiety substituted with a 4-methoxyphenyl group forms the foundational structure of the target compound. A widely employed method involves the cyclization of γ-keto amides or esters. For instance, 4-methoxyphenylpyrrolidinone can be synthesized via a modified Claisen condensation between ethyl acetoacetate and 4-methoxybenzaldehyde, followed by catalytic hydrogenation and cyclization.

Reaction Pathway :

- Knoevenagel Condensation : Ethyl acetoacetate reacts with 4-methoxybenzaldehyde in the presence of piperidine to form a α,β-unsaturated ketone.

- Hydrogenation : The unsaturated intermediate undergoes hydrogenation using Pd/C in ethanol to yield a γ-keto ester.

- Cyclization : Treatment with ammonium acetate in acetic acid facilitates cyclization to form the pyrrolidine-5-one ring.

Optimization Insights :

- Catalyst Selection : Palladium on carbon (10% w/w) achieves >90% conversion under 50 psi H₂ at 80°C.

- Cyclization Efficiency : Prolonged heating (12–16 hours) improves ring closure yields to 78–85%.

Preparation of the 1-Oxo-1,3-dihydro-2-benzofuran-5-amine Intermediate

The benzofuran segment requires the construction of a 5-amino-substituted 1,3-dihydro-2-benzofuran-1-one. A two-step synthesis starting from 5-nitrosalicylic acid is commonly employed:

Step 1: Nitration and Cyclization

5-Nitrosalicylic acid undergoes esterification with methanol in the presence of sulfuric acid, followed by nitration using fuming HNO₃ to introduce a nitro group at the 5-position. Cyclization via heating in acetic anhydride yields 5-nitro-1,3-dihydro-2-benzofuran-1-one.

Step 2: Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. Alternatively, Sn/HCl provides a cost-effective reduction pathway, albeit with lower selectivity.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Nitration Yield | 72% | |

| Cyclization Efficiency | 88% (acetic anhydride, 110°C) | |

| Reduction Selectivity | 95% (Pd/C, H₂) |

Amide Bond Formation to Couple the Moieties

The final step involves coupling the pyrrolidine-5-one carboxylic acid derivative with the benzofuran-5-amine. Two primary methods are utilized:

Method A: Carbodiimide-Mediated Coupling

- Activation : The pyrrolidine-3-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

- Coupling : The activated ester reacts with benzofuran-5-amine at 0–5°C, followed by gradual warming to room temperature.

Method B: Chloride Intermediate Route

- Acid Chloride Formation : Thionyl chloride converts the carboxylic acid to its corresponding acyl chloride.

- Amidation : The acyl chloride reacts with benzofuran-5-amine in the presence of triethylamine to form the amide bond.

Comparative Performance :

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 82% | 75% |

| Purity (HPLC) | 98.5% | 95.2% |

| Reaction Time | 24 hours | 6 hours |

| Byproduct Formation | <1% | 3–5% |

Method B offers faster reaction times but requires stringent moisture control to minimize hydrolysis.

Purification and Characterization Techniques

Purification :

- Recrystallization : Ethyl acetate/isopropyl ether (1:3 v/v) yields crystals with >99% purity.

- Column Chromatography : Silica gel (230–400 mesh) eluted with 5% methanol in dichloromethane effectively isolates the target compound.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 2H), 6.98 (d, J = 8.4 Hz, 2H), 5.12 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 3.45–3.32 (m, 1H), 2.95–2.78 (m, 2H), 2.65–2.50 (m, 1H).

- MS (ESI) : m/z 367.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

A holistic evaluation of the synthetic pathways reveals trade-offs between yield, scalability, and practicality:

Route 1 (Sequential Synthesis) :

- Advantages : High purity, suitable for small-scale production.

- Disadvantages : Multi-step process with cumulative yield losses (~65% overall).

Route 2 (Convergent Approach) :

- Advantages : Parallel synthesis of intermediates improves scalability.

- Disadvantages : Requires specialized equipment for parallel reactions.

Q & A

Q. Q1: What are the common synthetic routes for preparing pyrrolidine-3-carboxamide derivatives, and how can intermediates be optimized?

Methodological Answer: Pyrrolidine-3-carboxamide derivatives are typically synthesized via cyclization reactions or functionalization of preformed pyrrolidine scaffolds. For example:

- Stepwise Cyclization : Reacting hydrazine derivatives with activated carbonyl groups (e.g., diethyl maleate) under acidic conditions to form pyrrolidinone intermediates (66–82% yields) .

- Functionalization : Introducing substituents via nucleophilic acyl substitution or coupling reactions (e.g., using 2-methoxybenzaldehyde to form hydrazide derivatives) .

Optimization Tips : - Control reaction temperature (e.g., 0–5°C for sensitive intermediates) .

- Use catalysts like acetic acid for imine formation (71% yield improvement) .

Q. Key Intermediates

| Intermediate | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazine derivative | KOH/CS₂ in MeOH, 0°C | 66% | |

| Acetylated product | Diethyl maleate, rt | 82% |

Advanced Structural Analysis

Q. Q2: How can X-ray crystallography and spectroscopic methods resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, T = 293 K) confirms bond lengths (mean C–C = 0.003 Å) and stereochemistry. Data-to-parameter ratios >13 ensure reliability .

- Spectroscopy :

Computational Reaction Design

Q. Q3: How can quantum chemical calculations accelerate reaction optimization for this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s workflow combines computed activation energies with experimental validation to narrow optimal conditions .

- Parameter Prioritization : Machine learning algorithms analyze variables (solvent polarity, temperature) to predict yield outcomes. This reduces trial-and-error experimentation by >50% .

Q. Computational Workflow

Generate reaction coordinates using Gaussian02.

Validate with experimental kinetics (e.g., Arrhenius plots).

Iterate via feedback loops between simulations and lab data .

Data Contradiction Analysis

Q. Q4: How should researchers address discrepancies between theoretical and experimental yields?

Methodological Answer:

- Root-Cause Analysis :

- Statistical Design : Apply factorial experiments (e.g., Taguchi methods) to isolate critical variables (pH, catalyst loading) .

Case Study : A 20% yield gap in hydrazide formation was traced to moisture sensitivity, resolved by inert atmosphere .

Safety & Handling in Research

Q. Q5: What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

Biological Activity Profiling

Q. Q6: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

- Antibacterial Assays :

- Enzyme Inhibition : Fluorescence-based assays (e.g., protease targets) with IC₅₀ calculations .

Advanced Spectroscopic Techniques

Q. Q7: How does 2D NMR (e.g., COSY, NOESY) clarify proton coupling in crowded regions?

Methodological Answer:

- COSY : Resolve overlapping signals (e.g., pyrrolidine H-3/H-4 coupling) .

- NOESY : Confirm spatial proximity of methoxyphenyl and benzofuran groups (key for docking studies) .

Reaction Scale-Up Challenges

Q. Q8: What factors must be considered when transitioning from milligram to gram-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.